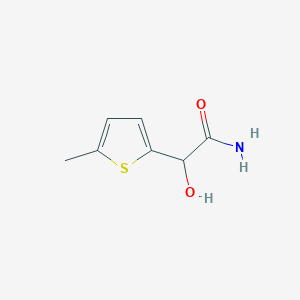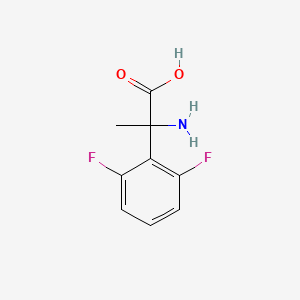
2-(2,6-Difluorophenyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)alanine is a synthetic amino acid derivative of phenylalanine, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)alanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver triflate. The reaction is carried out under mild conditions, usually at room temperature, to achieve high selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of fluorinated reagents and catalysts in a flow system can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Difluorophenyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
2-(2,6-Difluorophenyl)alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of protein structure and function, particularly in the investigation of enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of novel drugs for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)alanine involves its incorporation into proteins and peptides, where it can influence their structure and function. The presence of fluorine atoms can enhance the stability and binding affinity of the compound to its molecular targets. This can lead to improved pharmacokinetic properties and increased efficacy of the resulting drugs .
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting their catalytic activity.
Receptors: It can bind to specific receptors, modulating their signaling pathways and physiological responses.
Comparison with Similar Compounds
2-(2,6-Difluorophenyl)alanine can be compared with other fluorinated amino acids and phenylalanine derivatives:
Similar Compounds:
Uniqueness:
- The unique positioning of the fluorine atoms at the 2 and 6 positions on the phenyl ring imparts distinct chemical and biological properties to this compound. This configuration can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-amino-2-(2,6-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c1-9(12,8(13)14)7-5(10)3-2-4-6(7)11/h2-4H,12H2,1H3,(H,13,14) |
InChI Key |
PJHJCEQNMFZRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12118374.png)
![(1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B12118376.png)



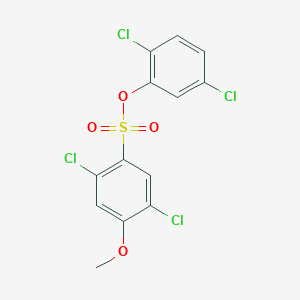

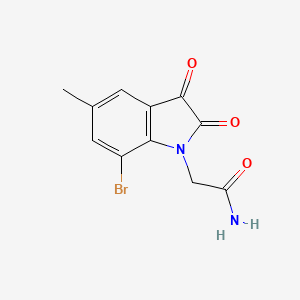

![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12118455.png)
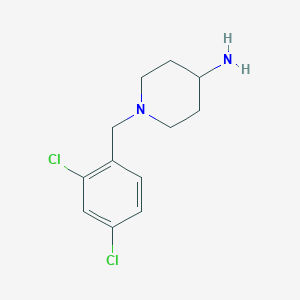
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B12118463.png)

